molecular formula C8H5BrN2O4S B3727273 (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid

Cat. No. B3727273
M. Wt: 305.11 g/mol
InChI Key: YIDREPMIEJXVFV-UHFFFAOYSA-N
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Description

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid, also known as BOS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BOS is a sulfamic acid derivative of indole-2-carboxaldehyde and is a yellow crystalline solid with a molecular formula of C9H7BrN2O4S.

Mechanism of Action

The mechanism of action of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the body. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, making it a promising candidate for the development of new cancer and anti-inflammatory drugs.
Biochemical and Physiological Effects:
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has also been shown to exhibit antioxidant properties and the ability to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is its ease of synthesis, which makes it readily available for laboratory experiments. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid, including the development of new synthetic routes for the compound and the exploration of its potential applications in other fields, such as environmental science and nanotechnology. Additionally, further studies on the mechanism of action of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid and its physiological effects could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)sulfamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O4S/c9-4-1-2-6-5(3-4)7(8(12)10-6)11-16(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDREPMIEJXVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS(=O)(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=N/S(=O)(=O)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)sulfamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid
Reactant of Route 2
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid
Reactant of Route 3
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid
Reactant of Route 4
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid
Reactant of Route 5
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid
Reactant of Route 6
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid

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